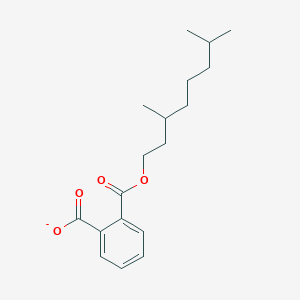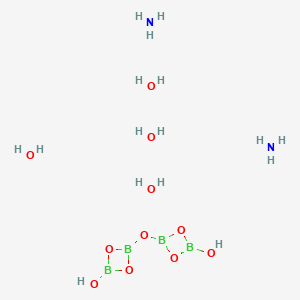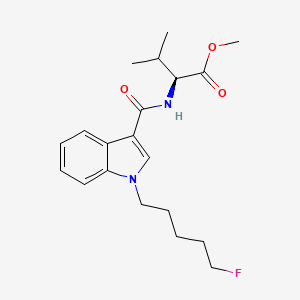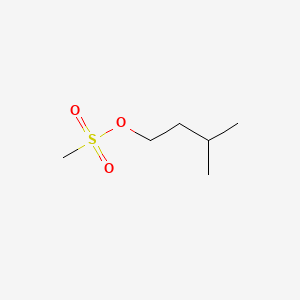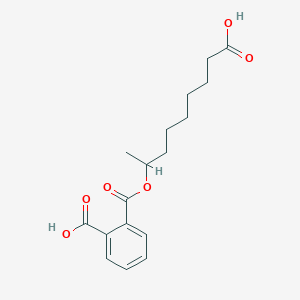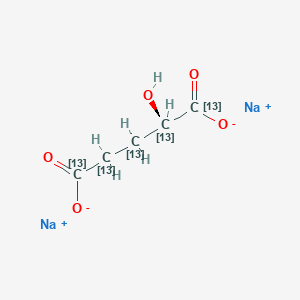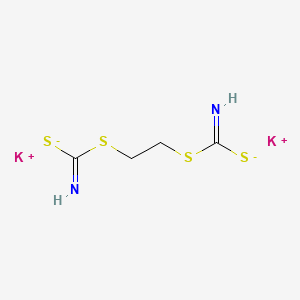
Uridine 5'-Diphospho-N-acetylglucosamine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine 5’-Diphospho-N-acetylglucosamine-d3 is a nucleotide sugar and a coenzyme involved in various metabolic processes. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound plays a crucial role in the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids, which are essential components of cellular structures and signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 is synthesized from glucose via the hexosamine biosynthetic pathway. The process involves several enzymatic steps, starting with the conversion of fructose 6-phosphate and glutamine to glucosamine-6-phosphate. This intermediate is then acetylated to form N-acetylglucosamine-6-phosphate, which is subsequently converted to N-acetylglucosamine-1-phosphate. The final step involves the transfer of a uridine diphosphate group to form Uridine 5’-Diphospho-N-acetylglucosamine .
Industrial Production Methods: Industrial production of Uridine 5’-Diphospho-N-acetylglucosamine-d3 typically involves the use of recombinant enzymes. These enzymes are overexpressed in microbial hosts such as Escherichia coli and co-immobilized on agarose beads for practical synthesis . This method allows for efficient and scalable production of the compound.
化学反応の分析
Types of Reactions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 undergoes various chemical reactions, including glycosylation, where it acts as a sugar donor. It is also involved in feedback inhibition of the enzyme glutamine:fructose-6-phosphate amidotransferase .
Common Reagents and Conditions: Common reagents used in reactions involving Uridine 5’-Diphospho-N-acetylglucosamine-d3 include glycosyltransferases and nucleotide sugar transporters. The reactions typically occur under physiological conditions, with optimal temperatures around 37°C and neutral pH .
Major Products: The major products formed from reactions involving Uridine 5’-Diphospho-N-acetylglucosamine-d3 include glycosaminoglycans, proteoglycans, and glycolipids. These products are essential for various cellular functions, including cell signaling and structural integrity .
科学的研究の応用
Uridine 5’-Diphospho-N-acetylglucosamine-d3 has a wide range of scientific research applications:
Chemistry: It is used as a substrate in glycosylation reactions to study the synthesis of complex carbohydrates.
Industry: It is used in the production of glycosylated proteins and other biotechnological applications.
作用機序
Uridine 5’-Diphospho-N-acetylglucosamine-d3 exerts its effects by serving as a sugar donor in glycosylation reactions. It is actively transported into the Golgi apparatus and endoplasmic reticulum, where it participates in the glycosylation of proteins and lipids. The compound also elicits feedback inhibition of the enzyme glutamine:fructose-6-phosphate amidotransferase, regulating the hexosamine biosynthetic pathway . This regulation is crucial for maintaining cellular homeostasis and responding to changes in nutrient availability .
類似化合物との比較
- Uridine 5’-Diphospho-N-acetylgalactosamine
- Uridine 5’-Diphosphogalactose
- Uridine 5’-Diphospho-glucuronic acid
Comparison: Uridine 5’-Diphospho-N-acetylglucosamine-d3 is unique in its role as a sugar donor for N-acetylglucosamine residues, whereas similar compounds like Uridine 5’-Diphospho-N-acetylgalactosamine and Uridine 5’-Diphosphogalactose are involved in the transfer of different sugar residues. This specificity makes Uridine 5’-Diphospho-N-acetylglucosamine-d3 particularly important in the synthesis of glycosaminoglycans and other N-acetylglucosamine-containing biomolecules .
特性
CAS番号 |
952753-75-2 |
|---|---|
分子式 |
C₁₇H₂₄D₃N₃O₁₇P₂ |
分子量 |
610.37 |
同義語 |
Uridine 5’-(Trihydrogen diphosphate) P’-[2-(Acetyl-2,2,2-d3-amino)-2-deoxy-α-D-glucopyranosyl] Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


